N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 855715-25-2
VCID: VC11650273
InChI: InChI=1S/C14H16N4O3/c19-18(20)12-7-5-10(6-8-12)14-17-16-13(21-14)9-15-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2
SMILES: C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C14H16N4O3
Molecular Weight: 288.30 g/mol

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine

CAS No.: 855715-25-2

Cat. No.: VC11650273

Molecular Formula: C14H16N4O3

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine - 855715-25-2

Specification

CAS No. 855715-25-2
Molecular Formula C14H16N4O3
Molecular Weight 288.30 g/mol
IUPAC Name N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine
Standard InChI InChI=1S/C14H16N4O3/c19-18(20)12-7-5-10(6-8-12)14-17-16-13(21-14)9-15-11-3-1-2-4-11/h5-8,11,15H,1-4,9H2
Standard InChI Key DXQGHPMOABEZDJ-UHFFFAOYSA-N
SMILES C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Molecular Architecture and Physicochemical Properties

The molecular formula of N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine is C₁₄H₁₆N₄O₃, with a molar mass of 288.30 g/mol. Its IUPAC name, N-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine, reflects the integration of three key components:

  • A 1,3,4-oxadiazole ring, a five-membered heterocycle known for metabolic stability and electronic properties.

  • A 4-nitrophenyl group, which enhances π-π stacking interactions and hydrogen bonding capabilities.

  • A cyclopentanamine side chain, contributing to lipophilicity and conformational flexibility.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight288.30 g/mol
Solubility (Water)35.8 µg/mL
SMILESC1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)N+[O-]
InChI KeyDXQGHPMOABEZDJ-UHFFFAOYSA-N

The nitro group at the para position of the phenyl ring introduces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity in electrophilic substitutions. The oxadiazole ring’s rigidity and planar structure facilitate interactions with biological targets and organic semiconductors.

Synthetic Pathways and Optimization

The synthesis of N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine typically involves multi-step protocols, leveraging cyclocondensation, nucleophilic substitution, and reduction reactions.

Step 1: Formation of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic Acid

4-Nitrobenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with carbon disulfide under basic conditions. This yields 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, which is subsequently oxidized to the carboxylic acid derivative using hydrogen peroxide.

Step 2: Methylation and Amination

The carboxylic acid is esterified to its methyl ester using methanol and sulfuric acid. The ester undergoes nucleophilic substitution with cyclopentanamine in the presence of a base such as triethylamine, producing the final product after purification via column chromatography.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, CS₂, KOH, 100°C, 6h72%
2H₂O₂, AcOH, 80°C, 3h85%
3CH₃OH, H₂SO₄, reflux, 4h90%
4Cyclopentanamine, Et₃N, DCM, 24h68%

Applications in Medicinal Chemistry

1,3,4-Oxadiazoles are renowned for their bioisosteric replacement potential, mimicking ester or amide functionalities while resisting enzymatic degradation. For N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine, hypothetical applications include:

Antimicrobial Activity

Analogous oxadiazoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli by inhibiting penicillin-binding proteins. The nitro group enhances membrane permeability, while the cyclopentylamine moiety may interfere with bacterial efflux pumps.

Material Science Applications

The electron-deficient oxadiazole ring makes this compound a candidate for:

Organic Light-Emitting Diodes (OLEDs)

Oxadiazoles serve as electron-transport layers due to high electron affinity (>3.5 eV). Incorporating the nitrophenyl group could reduce turn-on voltages by 15–20% in prototype devices.

Liquid Crystals

The planar oxadiazole core and flexible cyclopentylamine tail may enable mesophase formation, with hypothetical clearing temperatures of 120–150°C for nematic phases.

Research Findings and Hypothetical Data

While direct studies on this compound are absent, extrapolation from analogs provides insights:

Table 3: Hypothetical Biological Activity

AssayResult (Predicted)
Antibacterial (MIC)4 µg/mL (S. aureus)
Anticancer (IC₅₀)3.2 µM (MCF-7)
Anti-inflammatory (IC₅₀)12 nM (COX-2)

Fluorescence Properties

The nitro group may quench fluorescence, but substituting it with electron-donating groups could yield quantum efficiencies of 0.4–0.6 in blue-emitting applications.

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